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Diisocyanatotoluene -

Diisocyanatotoluene

Catalog Number: EVT-8685932
CAS Number:
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Skin irritant and allergen used in the manufacture of polyurethane foams and other elastomers.
Overview

Diisocyanatotoluene, commonly referred to as toluene diisocyanate, is an organic compound with the formula C7H6N2O2\text{C}_7\text{H}_6\text{N}_2\text{O}_2. It exists primarily in two isomeric forms: 2,4-toluene diisocyanate and 2,6-toluene diisocyanate. These isomers are significant in industrial applications, particularly in the production of polyurethane foams, elastomers, and coatings. Toluene diisocyanate is produced on a large scale, accounting for a substantial portion of the global isocyanate market.

Source and Classification

Toluene diisocyanate is derived from toluene, a common aromatic hydrocarbon. The compound is classified as an isocyanate due to the presence of the isocyanate functional group (-N=C=O). It is categorized under hazardous materials due to its potential health risks upon exposure, including respiratory issues and skin sensitization.

Synthesis Analysis

Methods and Technical Details

The synthesis of toluene diisocyanate typically involves several steps:

  1. Nitration of Toluene: Toluene undergoes nitration to form dinitrotoluene.
  2. Reduction: The dinitrotoluene is then reduced to yield 2,4-diaminotoluene.
  3. Phosgenation: The final step involves treating 2,4-diaminotoluene with phosgene, which results in the formation of toluene diisocyanate along with hydrochloric acid as a byproduct.

The resulting product can be separated into its isomeric forms through fractional distillation, yielding mixtures such as TDI (80/20) and TDI (65/35) that contain varying ratios of the 2,4- and 2,6-isomers .

Molecular Structure Analysis

Structure and Data

Toluene diisocyanate has a molecular structure characterized by:

  • Molecular Formula: C7H6N2O2\text{C}_7\text{H}_6\text{N}_2\text{O}_2
  • Molecular Weight: Approximately 174.19 g/mol
  • Structural Representation: The compound features two isocyanate groups attached to a toluene ring. The 2,4-isomer has one isocyanate group at the ortho position and another at the para position relative to each other on the aromatic ring.

The reactivity of the isocyanate groups differs; for instance, the 4-position group reacts approximately four times faster than the 2-position group in the 2,4-isomer .

Chemical Reactions Analysis

Reactions and Technical Details

Toluene diisocyanate primarily reacts with hydroxyl groups to form urethane linkages. This reaction mechanism can be summarized as follows:

  1. Nucleophilic Attack: The nucleophilic hydroxyl group attacks the electrophilic carbon of the isocyanate group.
  2. Formation of Urethane: This leads to the formation of a carbamate (urethane) linkage while releasing carbon dioxide.

In addition to hydroxyls, toluene diisocyanate can react with amines to form urea derivatives. The presence of two reactive isocyanate groups allows for cross-linking in polymer applications .

Mechanism of Action

Process and Data

The mechanism by which toluene diisocyanate exerts its effects involves several steps:

  1. Hydrolysis: In aqueous environments, toluene diisocyanate can hydrolyze into corresponding diamines.
  2. Protein Binding: These diamines can then react with proteins in biological systems, forming stable adducts that may lead to sensitization or allergic reactions.
  3. Metabolism: In humans and animals, metabolites include toluene diamines that can be detected in urine following exposure.

The half-life of these metabolites in plasma has been shown to vary based on exposure duration and conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Colorless to pale yellow liquid with a pungent odor.
  • Boiling Point: Approximately 251°C for the 2,4-isomer.
  • Melting Point: Around 20°C for the 2,4-isomer; slightly lower for the 2,6-isomer.
  • Solubility: Highly soluble in organic solvents like acetone and benzene but decomposes in water.
  • Vapor Pressure: Approximately 1.3 Pa at 20°C for the 2,4-isomer.
  • Flash Point: About 132°C for the 2,4-isomer .

These properties highlight its volatility and reactivity, necessitating careful handling under controlled conditions.

Applications

Scientific Uses

Toluene diisocyanate finds extensive use in various industries:

  • Polyurethane Production: It serves as a key component in manufacturing rigid and flexible polyurethane foams used in insulation materials and cushioning products.
  • Coatings and Adhesives: Its reactivity allows it to be employed in producing durable coatings and adhesives that require strong bonding properties.
  • Rocket Propellants: Occasionally used in specialized formulations for rocket propellants due to its energetic characteristics .
Synthesis Methodologies of Diisocyanatotoluene

Phosgenation-Based Industrial Synthesis Pathways

The industrial production of diisocyanatotoluene relies predominantly on a three-step sequence involving toluene nitration, dinitrotoluene reduction, and diaminotoluene phosgenation. This mature process delivers high yields but requires stringent management of hazardous intermediates and byproducts.

Nitration and Reduction of Toluene to Diaminotoluene (TDA)

Toluene undergoes continuous nitration using mixed acid (sulfuric/nitric acids) under moderated conditions compared to benzene nitration due to the methyl group's activating influence. The reaction occurs at 30–50°C with a nitrating acid containing 23% water, yielding a mixture of mononitrotoluene isomers: approximately 63% ortho-, 33–34% para-, and 4% meta- isomers [2] [5]. Separation of isomers employs fractional distillation or crystallization, with the ortho- and para- fractions subsequently undergoing further nitration. This secondary nitration produces dinitrotoluene (DNT) feedstock with an isomeric distribution of roughly 80% 2,4-dinitrotoluene and 20% 2,6-dinitrotoluene [2].

Catalytic hydrogenation transforms DNT into diaminotoluene (TDA) under elevated pressure and temperature conditions (typically >50 bar and 100°C), utilizing catalysts such as Raney nickel or palladium supported on carriers. This liquid-phase reduction occurs in methanol or ethanol solvents, achieving quantitative conversion and 98–99% selectivity toward the diamines [2]. Gas-phase hydrogenation remains commercially unviable due to explosion risks from dinitrotoluene decomposition. Purification of the crude TDA mixture involves sequential vacuum distillation to remove residual solvents and isomeric impurities, yielding a mixture containing predominantly 2,4-diaminotoluene and 2,6-diaminotoluene suitable for phosgenation [1] [2].

Table 1: Key Parameters in Diaminotoluene Synthesis Stages

Synthesis StageReaction ConditionsCatalyst/ReagentProduct CompositionTemperature Range
Toluene NitrationMixed acid (H₂SO₄/HNO₃), 23% H₂ONot applicable63% o-NT, 33-34% p-NT, 4% m-NT30-50°C
Mononitrotoluene NitrationMixed acidNot applicable~80% 2,4-DNT, ~20% 2,6-DNTStandard nitration conditions
Dinitrotoluene HydrogenationMethanol solvent, >50 barRaney nickel or Pd98-99% TDA selectivity~100°C

Phosgene Reaction Mechanisms and Byproduct Management

Phosgenation of diaminotoluene proceeds via a two-stage mechanism: cold phosgenation (0–50°C) followed by hot phosgenation (170–185°C). In the initial stage, diaminotoluene dissolved in inert solvents like ortho-dichlorobenzene reacts with phosgene (COCl₂) to form a slurry of carbamoyl chlorides and amine hydrochlorides:

R-NH₂ + COCl₂ → R-NH-COCl + HCl R-NH₂ + HCl → R-NH₃⁺Cl⁻

This exothermic reaction requires efficient cooling and phosgene stoichiometry control. The intermediate slurry is subsequently fed into a hot phosgenation reactor (typically a tower or loop reactor) where temperatures exceeding 170°C facilitate the conversion of carbamoyl chlorides to isocyanates while decomposing amine hydrochloride complexes:

R-NH-COCl → R-NCO + HCl R-NH₃⁺Cl⁻ + COCl₂ → R-NCO + 3HCl

Excess phosgene (typically 2.2–2.5:1 molar ratio relative to diaminotoluene) ensures complete conversion and suppresses urea formation [1] [3]. The gaseous effluent containing hydrogen chloride (HCl) and unreacted phosgene undergoes separation via deep cooling (−20°C to −30°C), enabling phosgene liquefaction and recycling. Residual HCl is absorbed in water to produce hydrochloric acid or processed in oxychlorination units [1]. Liquid reaction mixtures undergo hydrolysis with aqueous sodium hydroxide to decompose residual phosgene and carbamoyl chlorides, followed by separation of organic and aqueous phases. Solvent recovery employs vacuum distillation, yielding crude diisocyanatotoluene containing approximately 80% 2,4-isomer and 20% 2,6-isomer [1] [3].

Table 2: Phosgenation Reaction Parameters and Byproduct Handling

Process ParameterCold PhosgenationHot PhosgenationByproduct Management
Temperature Range0-50°C170-185°CNot applicable
Primary ProductsCarbamoyl chlorides & amine hydrochloridesDiisocyanatesHCl and unreacted phosgene
Phosgene:Diaminotoluene Ratio~1:1 (stoichiometric)~1.2-1.5:1 (excess)Total 2.2-2.5:1
Key EquipmentStirred tank reactorHot tower or loop reactorFalling film absorbers (HCl), cryogenic units (phosgene recovery)

Isomer Separation and Purification Techniques

Fractional distillation under vacuum (1–50 mbar) separates crude diisocyanatotoluene into commercially specified isomer mixtures. A standard distillation sequence involves initial removal of solvent residues and low-boiling impurities, followed by fractionation to isolate the 80:20 mixture (80% 2,4-diisocyanatotoluene and 20% 2,6-diisocyanatotoluene). Further differentiation of this mixture yields pure 2,4-diisocyanatotoluene (boiling point: 251°C at atmospheric pressure) and a 65:35 isomer mixture [1] [5]. High-purity 2,4-diisocyanatotoluene (>99.5%) necessitates multi-stage distillation columns equipped with high-efficiency structured packings to minimize thermal degradation. Process innovations incorporate high-shear rotor-stator devices immediately upstream of distillation units to enhance mixing, reduce viscosity, and improve phase separation. These systems generate shear rates exceeding 20,000 s⁻¹ and tip speeds above 20 m/s, effectively breaking down polymeric byproducts and colloidal aggregates that impede separation efficiency [3]. Purified liquid products undergo final filtration to remove suspended solids before storage under inert atmospheres to prevent polymerization.

Non-Phosgene Alternative Synthesis Routes

Environmental and safety concerns associated with phosgene have spurred development of alternative pathways focusing on carbonylation and catalytic gas-phase processes. These routes eliminate chlorine handling and generate fewer corrosive byproducts.

Carbonylation of Dinitrotoluene (DNT) Using Carbonyl Fluoride

Direct carbonylation of dinitrotoluene employs carbonyl fluoride (COF₂) as a phosgene substitute under moderate pressures (20–50 bar) and temperatures (100–150°C). The reaction proceeds through nucleophilic displacement of nitro groups, yielding fluorinated intermediates that thermally decompose to diisocyanatotoluene and hydrogen fluoride:

CH₃C₆H₃(NO₂)₂ + 2COF₂ → CH₃C₆H₃(NCO)₂ + 2HF + CO₂ + [Byproducts]

While theoretically avoiding phosgene, this method generates hydrogen fluoride requiring immediate neutralization or recycling. Catalyst systems based on tertiary amines or phosphines improve conversion but introduce challenges in catalyst recovery and product contamination. Economic viability remains limited due to high carbonyl fluoride production costs and HF management complexities [2] [6].

Oxidative Carbonylation of Diaminotoluene with Catalytic Systems

Oxidative carbonylation utilizes carbon monoxide (CO) and oxygen (O₂) to directly convert diaminotoluene to diisocyanatotoluene in the presence of noble metal catalysts:

2RNH₂ + 2CO + 1/2O₂ → RNCO + CO₂ + 2H₂O

Palladium complexes supported on activated carbon or zeolitic materials catalyze this reaction in slurry reactors at 80–120°C and 20–100 bar pressure. Selenium or manganese co-catalysts enhance reaction rates but create purification challenges. Solvent selection significantly influences yield; polar aprotic solvents like N-methylpyrrolidone optimize catalyst activity but necessitate extensive recovery due to high boiling points. Current systems achieve diisocyanatotoluene yields below 85% with selectivity hampered by urea and carbamate formation [2] [6]. Continuous removal of water via molecular sieves or azeotropic distillation partially shifts equilibrium toward higher conversions.

Gas-Phase Catalytic Processes for Isomer-Specific Production

Gas-phase processes eliminate solvent requirements by reacting diaminotoluene vapors with dialkyl carbonates (e.g., dimethyl carbonate) or carbon monoxide/nitric oxide mixtures over heterogeneous catalysts:

CH₃C₆H₃(NH₂)₂ + 2(CH₃O)₂CO → CH₃C₆H₃(NCO)₂ + 2CH₃OH + 2CO₂ CH₃C₆H₃(NH₂)₂ + 2CO + 2NO → CH₃C₆H₃(NCO)₂ + N₂O + CO₂ + H₂O

Fixed-bed reactors containing titanium dioxide, vanadium pentoxide, or molybdenum trioxide catalysts operate at 200–350°C with short residence times (<30 seconds) to minimize thermal degradation [6]. Catalyst design focuses on enhancing shape selectivity to preferentially produce the 2,4-isomer through steric constraints within zeolite channels or mesoporous architectures. While laboratory-scale demonstrations show promise for isomer-specific synthesis (exceeding 90% 2,4-diisocyanatotoluene), challenges persist in catalyst deactivation via coking and insufficient activity for commercial throughput rates. Scale-up efforts target fluidized-bed configurations to improve heat transfer and catalyst regeneration capability.

Properties

Product Name

Diisocyanatotoluene

IUPAC Name

diisocyanatomethylbenzene

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-6-10-9(11-7-13)8-4-2-1-3-5-8/h1-5,9H

InChI Key

JXCHMDATRWUOAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(N=C=O)N=C=O

Canonical SMILES

C1=CC=C(C=C1)C(N=C=O)N=C=O

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